molecular formula C5H4Cl2N2 B1284015 5-Amino-2,3-dichloropyridine CAS No. 98121-41-6

5-Amino-2,3-dichloropyridine

Cat. No.: B1284015
CAS No.: 98121-41-6
M. Wt: 163 g/mol
InChI Key: XTCHZNJJTQACES-UHFFFAOYSA-N
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Description

Preparation Methods

Reduction of 2,3-Dichloro-5-nitropyridine

One classical and well-documented method involves the reduction of 2,3-dichloro-5-nitropyridine to 5-amino-2,3-dichloropyridine using iron powder in acidic aqueous media.

  • Procedure:

    • Dissolve 2,3-dichloro-5-nitropyridine (0.4 mol) in glacial acetic acid (135 mL).
    • Add water (800 mL) with stirring.
    • Introduce iron powder (2 mol) portion-wise, maintaining temperature below 50°C.
    • After reaction completion, filter the mixture and extract the product with ethyl acetate.
    • Wash organic phase with water until neutral, dry over magnesium sulfate, and concentrate.
    • Recrystallize from toluene to obtain the product.
  • Yield and Properties:

    • Yield: Approximately 85%
    • Melting point: ~107°C
    • Product purity is high after recrystallization.

This method is advantageous due to its straightforward reduction step and relatively high yield, making it suitable for laboratory and small-scale production.

Chlorination of 3-Aminopyridine Followed by Diazotization and Chlorination

Another industrially relevant approach starts from 3-aminopyridine, which undergoes chlorination and diazotization to yield 2,3-dichloropyridine intermediates, which are then converted to this compound.

  • Key Steps:

    • Formation of 3-Amino-2-chloropyridine:

      • 3-Aminopyridine is converted to its hydrochloride salt by reaction with hydrochloric acid.
      • Chlorination is performed using chlorine gas or hydrogen peroxide in acidic aqueous media at controlled temperatures (0–35°C).
      • Reaction conditions are optimized to achieve >90% conversion with 70–80% yield.
    • Diazotization and Chlorination:

      • The 3-amino-2-chloropyridine hydrochloride is diazotized using sodium nitrite in the presence of copper catalysts (CuCl or CuCl2).
      • The diazonium salt intermediate is then converted to 2,3-dichloropyridine.
    • Amination:

      • Subsequent amination steps introduce the amino group at the 5-position, often via catalytic hydrogenation or nucleophilic substitution.
  • Catalysts and Conditions:

    • Copper salts (CuCl, CuCl2) act as catalysts in diazotization/chlorination.
    • Chlorination catalysts include Lewis acids such as FeCl3, AlCl3, or SO3.
    • Reaction temperatures range from 5 to 70°C depending on the step.
    • The molar ratio of catalysts to substrate is carefully controlled for optimal yield.
  • Yields and Purity:

    • Final product purity can exceed 98%.
    • Molar yields based on 3-aminopyridine range from 50% to 63.5% depending on process optimization.

This method is scalable and environmentally friendlier when optimized, as it avoids multiple isolation steps and reduces waste generation.

Direct Chlorination of 2,6-Dichloropyridine Followed by Selective Hydrogenation

A patented industrial process involves:

  • Step 1: Chlorination

    • 2,6-Dichloropyridine is chlorinated in the presence of Lewis acid catalysts (e.g., FeCl3, AlCl3) and chlorine gas.
    • The reaction produces 2,3,6-trichloropyridine as an intermediate.
  • Step 2: Selective Hydrogenation

    • 2,3,6-Trichloropyridine is hydrogenated under pressure (0–10 MPa) with a metal catalyst and acid-binding agents.
    • The hydrogenation selectively reduces the chlorine at the 6-position to an amino group, yielding this compound.
  • Post-Processing:

    • The reaction mixture is cooled, filtered, and purified by recrystallization.

This method benefits from using readily available starting materials and allows for industrial-scale production with good yields and product purity.

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Reduction of 2,3-dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine Fe powder, Acetic acid, Water ≤50°C, stirring ~85 Simple, high yield, lab scale
Chlorination & Diazotization of 3-aminopyridine 3-Aminopyridine HCl, Cl2 or H2O2, NaNO2, CuCl 0–35°C, aqueous 50–63.5 Industrial scale, multi-step
Chlorination of 2,6-dichloropyridine + Hydrogenation 2,6-Dichloropyridine Cl2, FeCl3 or AlCl3, H2, metal catalyst 0–10 MPa H2, 5–70°C Not specified Industrial, selective hydrogenation
  • Reaction Selectivity: Chlorination steps require precise temperature control (typically 0–35°C) to avoid overchlorination and formation of undesired by-products such as 2,3,5-trichloropyridine. Use of Lewis acid catalysts enhances regioselectivity toward the 2 and 3 positions on the pyridine ring.

  • Catalyst Role: Iron powder is effective for reduction of nitro groups to amino groups, while copper salts catalyze diazotization and chlorination reactions, improving yield and purity.

  • Environmental Considerations: Newer methods focus on minimizing waste and avoiding multiple purification steps by performing reactions in one pot and using environmentally benign solvents and reagents.

  • Purification: Recrystallization from toluene or ethanol/water mixtures is commonly employed to achieve high purity. Drying agents like magnesium sulfate are used to remove residual water from organic extracts.

The preparation of this compound is well-established through several synthetic routes involving chlorination, diazotization, and reduction steps. The choice of method depends on scale, cost, and environmental considerations. Reduction of 2,3-dichloro-5-nitropyridine with iron powder offers a straightforward laboratory synthesis with high yield, while industrial processes favor chlorination of 3-aminopyridine or 2,6-dichloropyridine followed by selective transformations. Advances in catalyst use and reaction optimization continue to improve yields, selectivity, and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 5-amino-2,3-dichloropyridine exhibit promising anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cells. Studies have demonstrated that certain derivatives can inhibit cell growth by over 85%, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its derivatives are utilized in the development of drugs targeting bacterial infections. The structural characteristics of this compound allow for modifications that enhance its effectiveness against resistant strains of bacteria .

Anti-inflammatory Applications
Research has indicated that derivatives of this compound may play a role in treating inflammatory diseases. The ability to target specific biological pathways makes these compounds valuable in developing therapies for conditions such as rheumatoid arthritis and other inflammatory disorders .

Organic Synthesis

Building Block for Synthesis
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in multiple reactions, including coupling reactions and cyclization processes. This versatility makes it an essential building block in the synthesis of more complex organic molecules .

Synthesis of Novel Compounds
Recent studies have focused on utilizing this compound to synthesize novel thieno[2,3-b]pyridine derivatives with enhanced biological activities. These derivatives have shown potential as anti-proliferative agents in cancer therapy. The ability to modify the pyridine ring opens avenues for creating targeted therapies with improved efficacy and reduced side effects .

Case Studies

Study Focus Findings
Boland et al., 2014Anti-inflammatory propertiesIdentified derivatives effective against inflammatory pathways.
Chung et al., 1999Antimicrobial activityDemonstrated efficacy against resistant bacterial strains.
Onnis et al., 2009Anticancer activityShowed significant inhibition of cancer cell proliferation in vitro.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-2,3-dichloropyridine
  • CAS No.: 98121-41-6
  • Molecular Formula : C₅H₄Cl₂N₂
  • Molecular Weight : 163.00 g/mol
  • Melting Point : 107°C

Synthesis: this compound is synthesized via reduction of 2,3-dichloro-5-nitropyridine using iron powder in a mixture of isopropyl alcohol and water, yielding 85% . Alternative methods include diazotization reactions in dichloromethane with boron trifluoride etherate .

Applications: This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its reactive amino and chloro substituents, enabling cross-coupling and functionalization reactions .

Comparison with Structural Analogs

3-Amino-2,6-dichloropyridine

  • CAS No.: 62476-56-6
  • Molecular Formula : C₅H₄Cl₂N₂
  • Molecular Weight : 163.00 g/mol
  • Melting Point : 122–123°C
  • Key Differences: Substitution Pattern: Chlorine at positions 2 and 6; amino at position 3. Physical Properties: Higher melting point (122–123°C vs. 107°C) due to stronger intermolecular interactions from the 2,6-dichloro arrangement. Synthesis: Prepared via magnesium ethyl iodide reactions with substituted diphenylamine esters, followed by oxidation .

4-Amino-2,6-dichloropyridine

  • CAS No.: 2587-02-2
  • Molecular Formula : C₅H₄Cl₂N₂
  • Molecular Weight : 163.00 g/mol
  • Key Differences: Substitution Pattern: Chlorine at positions 2 and 6; amino at position 4. Applications: Used in organic synthesis, though specific data on reactivity and yield are less documented compared to 5-amino derivatives .

5-Amino-2,6-dichloro-3-fluoropyridine

  • Molecular Formula : C₅H₃Cl₂FN₂
  • Market Data :
    • Production Value (2020–2025) : Forecasted to grow significantly, reflecting demand in agrochemicals and pharmaceuticals .
    • Manufacturing Process : Involves fluorination at position 3, enhancing electronic properties for targeted bioactivity .

Physicochemical and Reactivity Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
This compound 107 2-Cl, 3-Cl, 5-NH₂
3-Amino-2,6-dichloropyridine 122–123 2-Cl, 6-Cl, 3-NH₂
5-Amino-2,6-dichloro-3-fluoropyridine N/A 2-Cl, 6-Cl, 3-F, 5-NH₂
  • Trends :
    • Chlorine at adjacent positions (2,3) lowers melting point compared to 2,6-dichloro derivatives.
    • Fluorine substitution introduces electronegativity, altering solubility and reactivity .

Industrial and Commercial Considerations

Market Trends

  • 5-Amino-2,6-dichloro-3-fluoropyridine: Global production value projected to rise through 2025, driven by agrochemical applications .
  • Pricing: 3-Amino-2,6-dichloropyridine: ~JPY 54,900/10g . this compound: Priced competitively due to scalable synthesis routes .

Biological Activity

5-Amino-2,3-dichloropyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of amino and dichloro groups on the pyridine ring, has been studied for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains. In a study assessing the antimicrobial activity of several pyridine derivatives, it was found that this compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli40 μg/mL
Klebsiella pneumoniae60 μg/mL
Pseudomonas aeruginosa70 μg/mL

These findings suggest that the compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Anti-Proliferative Activity

A recent study evaluated the anti-proliferative effects of this compound on colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated:

  • HCT116 Cell Line : Inhibition of growth by over 75% at concentrations above 50 μM.
  • MDA-MB-231 Cell Line : Similar inhibition observed with a dose-dependent response.

This evidence points towards the potential use of this compound as a lead structure for developing novel anticancer agents .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. For instance:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-2,3-dichloropyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can introduce chlorine atoms. Subsequent amination via catalytic hydrogenation or nucleophilic substitution with NH₃/amines at elevated pressures (1–3 atm) is employed. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize by-products like 2,3,5-trichloropyridine .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-4 and H-6 at δ 7.2–8.0 ppm) and NH₂ resonance (δ 5.5–6.0 ppm). ¹³C NMR distinguishes Cl-substituted carbons (C-2 and C-3 at δ 125–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 163.00 (C₅H₄Cl₂N₂), with fragmentation peaks for Cl loss (m/z 128.56) .
  • Melting Point (mp) : Discrepancies in reported mp values (e.g., 81–83°C for structural isomers) necessitate cross-validation with differential scanning calorimetry (DSC) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water (3:1 v/v) at 0–6°C improves purity by removing unreacted starting materials (e.g., 2,3-dichloropyridine). Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) separates regioisomers like 4-Amino-2,6-dichloropyridine .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing chlorine atoms at the 2 and 3 positions of the pyridine ring?

  • Methodological Answer : Directed ortho-metallation (DoM) using LiTMP (lithium tetramethylpiperidide) at −78°C directs chlorination to the 2-position. Subsequent electrophilic substitution at the 3-position is achieved via Pd-catalyzed C–H activation with CuCl₂ as a chlorine source . Computational modeling (DFT) predicts activation energies for competing pathways, guiding catalyst selection (e.g., Pd vs. Ni) .

Q. How do researchers reconcile discrepancies in reported melting points for dichloropyridine derivatives?

  • Methodological Answer : Variations arise from polymorphism or impurities. Thermogravimetric analysis (TGA) identifies decomposition thresholds, while X-ray crystallography resolves crystal packing differences. For this compound, DSC under nitrogen (heating rate 10°C/min) confirms phase transitions, ensuring data reproducibility .

Q. What mechanistic insights explain the stability of the amino group during halogenation under acidic conditions?

  • Methodological Answer : The amino group is protected via acetylation (acetic anhydride, 100°C) before chlorination. Post-reaction, deprotection with NaOH (10% w/v) regenerates the amine. Kinetic studies (UV-Vis monitoring at 280 nm) show acetylated intermediates reduce side reactions (e.g., N-chlorination) by 70% .

Q. How can isotopic labeling (e.g., deuterium) aid in tracing reaction pathways for this compound synthesis?

  • Methodological Answer : Deuterated analogs (e.g., this compound-d₃) synthesized via H/D exchange (D₂O, Pt/C catalyst) enable tracking using LC-MS. Isotopic peaks (m/z 166.03 for [M+D]⁺) differentiate mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Q. Data Contradiction Analysis

  • Example : reports mp 93–98°C for 5-Amino-2-chloro-3-methylpyridine, while cites mp 81–83°C for 2-Amino-3,5-dichloropyridine. These discrepancies highlight isomer-dependent phase behaviors. Researchers must validate purity (HPLC ≥98%) and crystallization solvents (e.g., aqueous vs. anhydrous) when comparing data .

Q. Safety and Handling Considerations

  • Advanced Note : Chlorinated intermediates (e.g., 2,3-dichloropyridine) require handling in fume hoods with PPE (nitrile gloves, goggles). Spills are neutralized with 5% NaHCO₃, followed by disposal as halogenated waste (EPA Class D) .

Properties

IUPAC Name

5,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHZNJJTQACES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562008
Record name 5,6-Dichloropyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98121-41-6
Record name 5,6-Dichloropyridin-3-amine
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Record name 5-Amino-2,3-dichloropyridine
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Synthesis routes and methods I

Procedure details

The procedure of Koch and Schnatterer, Synthesis ,1990, 499-501 was followed. To 2-hydroxy-5-nitropyridine (70.0 g, 0.5 mol) in 12 N hydrochloric acid was added dropwise a solution of potassium chlorate (21.4 g, 0.18 mol) in H2O (300 mL) at a rate such that the temperature remained ≤60° C. The mixture was allowed to stir for a further 30 minutes at ca. 50° C., then allowed to cool to ambient temperature, then was further cooled in an ice bath. The yellow solid was collected by filtration, washed with cold H2O, and dried under vacuum at 50° C. to afford 3-chloro-2-hydroxy-5-nitropyridine (72.4 g, 83%) as a yellow powder. To phosphorus oxychloride (37.4 mL, 0.4 mol) at 0° C. was added quinoline (23.6 mL, 0.2 mol), followed by 3-chloro-2-hydroxy-5-nitropyridine (70 g, 0.4 mol) from above. The mixture was heated at 120° C. for 2.5 hours, during which time it became a dark liquid. After cooling to 100° C., H2O (150 mL) was added cautiously, and the mixture was cooled to 0° C. The precipitated solid was collected by filtration, washed with cold H2O, and dried under vacuum at 50° C. to afford 2,3-dichloro-5-nitropyridine (68.6 g, 89%). To 2,3-dichloro-5-nitropyridine (68.5 g, 0.39 mol) in a mixture of H2O (800 mL) and acetic acid (160 mL) were added bits of metallic iron with stirring until the starting material was consumed (TLC analysis). The mixture was filtered, and the filter cake was washed repeatedly with EtOAc. The aqueous filtrate was extracted with EtOAc and the organic fractions were combined and concentrated. The residue was chromatographed (silica gel; MeOH: CHCl3, 0.5:99.5 to 1:99) to afford the title compound (44.5 g, 70%) as a light orange powder: MS (CI/NH3) m/z 163 and 165 (M+H+), 180 and 182 (M+NH4)+.
Quantity
68.5 g
Type
reactant
Reaction Step One
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Quantity
800 mL
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solvent
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Quantity
160 mL
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solvent
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Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

2,3-Dichloro-5-nitropyridine (50.0 g, 0.26 mol) was dissolved in 500 ml conc. HCl, and the solution cooled to 5° C. Stannous chloride dihydrate (160 g) was added over 30 minutes. The reaction was stirred for 2 hours at 5° C. and then heated on a stram bath for 90 minutes. The mixture was cooled and extracted with ethyl acetate. The organic fractions were washed with 10 percent sodium hydroxide, then dried over anhydrous magnesium sulfate, and the solvent evaporated in vacuo to give 21.8 g (50 percent) of the amine, m.p. 110°-113° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
Stannous chloride dihydrate
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Yield
50%

Synthesis routes and methods III

Procedure details

Anhydrous SnCl2 (300 g, 1.58 mol) and concentrated HCl (350 mL) were charged to a 5 L flask with mechanical stirrer and thermocouple. The flask was cooled in ice and the product of Example 2B (100 g, 0.518 mol) was added in portions maintaining the temperature below 65° C. After the addition was complete, the cold bath was removed, and the mixture was stirred for 2 hours at ambient temperature. The mixture was cooled in ice as 25% aqueous NaOH (1000 mL) was added to bring the mixture to pH>10. The mixture was extracted with CH2Cl2 (1×600 mL, 2×400 mL) and the combined extracts were washed with brine (200 mL), dried (MgSO4), and concentrated under vacuum. The residual solid was crystallized from a mixture of water (500 mL) and ethanol (100 mL) to provide the title compound as a solid. 1H NMR (CDCl3, 300 MHz) δ 3.80 (br s, 2H), 7.10 (d, J=3 Hz, 1H), 7.77 (d, J=3 Hz, 1H); MS (DCI/NH3) m/z 180/182/184 (M+NH4)+ 163/165/167 (M+H)+.
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2,3-Dichloro-5-nitropyridine (3.9 g) and iron powder (3.0 g) were added to isopropyl alcohol (40 ml) and water (8 ml) and the mixture refluxed for 4 hours. The mixture was then cooled to room temperature and filtered (celite). The filtrate was evaporated under reduced pressure and chromatographed [SiO2 ; hexane:ethyl acetate (80:20) to (50:50)] to give 5-amino-2,3-dichloropyridine (1.71 g).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
5-Amino-2,3-dichloropyridine
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
5-Amino-2,3-dichloropyridine
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
5-Amino-2,3-dichloropyridine
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
5-Amino-2,3-dichloropyridine
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
5-Amino-2,3-dichloropyridine
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
5-Amino-2,3-dichloropyridine

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